1,2-o-(2,2,2-trichloroethylidene)-|A-d-glucofuranose
Description
1,2-O-(2,2,2-Trichloroethylidene)-α-D-glucofuranose, commonly known as α-chloralose (CAS: 15879-93-3), is a carbohydrate derivative featuring a trichloroethylidene acetal group. This compound is synthesized from D-glucose and chloral, forming a stable furanose ring structure . Its trichloroethylidene group confers unique stability under acidic and mildly basic conditions, though it decomposes in strong bases (e.g., potassium tert-butoxide) via HCl elimination to form cyclic ketene acetals .
α-Chloralose is biologically active, historically used as a mild hypnotic in veterinary medicine and as a rodenticide . It exhibits potent central nervous system (CNS) activity with minimal cardiovascular depression, making it valuable in neuroscience research .
Structure
3D Structure
Properties
CAS No. |
14798-36-8 |
|---|---|
Molecular Formula |
C8H11Cl3O6 |
Molecular Weight |
309.5 g/mol |
IUPAC Name |
(1R)-1-[(3aR,5R,6S,6aR)-6-hydroxy-2-(trichloromethyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol |
InChI |
InChI=1S/C8H11Cl3O6/c9-8(10,11)7-16-5-3(14)4(2(13)1-12)15-6(5)17-7/h2-7,12-14H,1H2/t2-,3+,4-,5-,6-,7?/m1/s1 |
InChI Key |
OJYGBLRPYBAHRT-ZMKYHYQQSA-N |
Isomeric SMILES |
C([C@H]([C@@H]1[C@@H]([C@@H]2[C@H](O1)OC(O2)C(Cl)(Cl)Cl)O)O)O |
Canonical SMILES |
C(C(C1C(C2C(O1)OC(O2)C(Cl)(Cl)Cl)O)O)O |
physical_description |
Solid; [Merck Index] White powder; [Alfa Aesar MSDS] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-O-(2,2,2-trichloroethylidene)-α-D-glucofuranose typically involves the reaction of D-glucofuranose with trichloroacetaldehyde under acidic conditions. This reaction forms a cyclic acetal, which is the desired compound. The reaction is usually carried out in an organic solvent such as dichloromethane, with a catalytic amount of an acid like p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1,2-O-(2,2,2-Trichloroethylidene)-α-D-glucofuranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the trichloroethylidene group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of 1,2-O-(2,2,2-trichloroethylidene)-α-D-glucofuranose. It has been tested against various bacterial strains, demonstrating significant inhibition against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of the trichloroethylidene group enhances its biological activity, making it a candidate for further development as an antimicrobial agent .
Synthesis of Derivatives
The compound serves as a precursor for synthesizing other biologically active derivatives. For instance, modifications to the glucofuranose structure can lead to compounds with improved efficacy against specific diseases or enhanced pharmacokinetic properties .
Agricultural Applications
1,2-O-(2,2,2-trichloroethylidene)-α-D-glucofuranose has been explored for its potential use in agriculture as a pesticide or herbicide. Its chlorinated structure may confer properties that disrupt pest metabolism or growth. Preliminary studies indicate that derivatives of this compound can exhibit herbicidal activity against certain weed species .
Material Science Applications
The compound has also found applications in material science due to its unique chemical structure. It can be utilized in the synthesis of polymers or as a cross-linking agent in various materials. The chlorinated groups may enhance the thermal stability and chemical resistance of the resulting materials .
Case Study 1: Antimicrobial Efficacy
A study conducted on synthesized derivatives of 1,2-O-(2,2,2-trichloroethylidene)-α-D-glucofuranose showed that specific modifications led to compounds with lower Minimum Inhibitory Concentration (MIC) values against Mycobacterium smegmatis. The most effective derivative demonstrated an MIC of 6.25 µg/mL, indicating its potential as an antituberculosis agent .
Case Study 2: Agricultural Application
Research into the herbicidal properties of derivatives of 1,2-O-(2,2,2-trichloroethylidene)-α-D-glucofuranose revealed that certain formulations could effectively control weed growth without harming crop yield. Field trials indicated a reduction in weed biomass by over 70% compared to untreated controls .
Mechanism of Action
The mechanism of action of 1,2-O-(2,2,2-trichloroethylidene)-α-D-glucofuranose involves its ability to form stable intermediates in chemical reactions. The trichloroethylidene group provides steric hindrance and electronic effects that influence the reactivity of the molecule. This makes it a valuable compound in reactions requiring selective activation or protection of functional groups .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
1,2-O-(2,2,2-Trichloroethylidene)-α-D-glucofuranose (α-Chloralose)
- Protective Group : Trichloroethylidene acetal.
- Stability : Stable in acidic/mildly basic conditions; unstable in strong bases.
- Removal : Requires hydrogenation (Raney nickel) followed by acidic hydrolysis .
- Applications : Anesthetic, rodenticide, and intermediate for bioactive derivatives (e.g., antituberculosis agents) .
1,2-O-Isopropylidene-α-D-glucofuranose
- Protective Group : Isopropylidene acetal.
- Stability : Stable under neutral and basic conditions; removed via mild acid hydrolysis.
- Applications: Widely used in oligosaccharide synthesis due to selective hydroxyl protection. For example, 3,6-anhydro-5-O-benzoyl-1,2-O-isopropylidene-α-D-glucofuranose is a key intermediate in sauropunol synthesis (98% yield) .
1,2-O-Cyclohexylidene-α-D-glucofuranose
- Protective Group : Cyclohexylidene acetal.
- Stability : More hydrolytically resistant than isopropylidene; requires stronger acids for removal.
- Applications : Enables controlled glycosylation in glycomimetics and nucleotide sugar synthesis .
1,2-O-(1-Ethylpropylidene)-α-D-glucofuranose
Stability and Reactivity Comparison
Spectral Data Comparison
Infrared (IR) Spectroscopy
- α-Chloralose Derivatives :
- 1,2-O-Isopropylidene Derivatives :
NMR Spectroscopy
Biological Activity
1,2-O-(2,2,2-trichloroethylidene)-α-D-glucofuranose is a derivative of D-glucofuranose characterized by the presence of a trichloroethylidene group. With the molecular formula and a molecular weight of 309.5 g/mol, this compound has garnered attention for its significant biological activity and potential applications in various fields, including pharmacology and toxicology.
- Molecular Formula :
- Molecular Weight : 309.5 g/mol
- CAS Number : 16376-36-6
Biological Activity Overview
Research indicates that 1,2-O-(2,2,2-trichloroethylidene)-α-D-glucofuranose exhibits notable biological activities, particularly in the context of toxicity and therapeutic potential. The compound is recognized for its acute toxicity and interactions with various biomolecules, influencing biochemical pathways.
Toxicological Profile
- Acute Toxicity : Classified as toxic if swallowed (H301) and harmful if inhaled (H332). It may cause drowsiness or dizziness (H336) and is very toxic to aquatic life (H410) .
- Effects on Cellular Metabolism : Studies have shown that similar glucan derivatives can decrease cellular metabolism in both tumor and normal cells after incubation periods of 24 hours .
The compound's unique structural configuration allows it to form stable intermediates that participate in biochemical reactions. This property enhances its utility in synthetic organic chemistry and drug development.
Interaction with Biomolecules
- Enzyme Inhibition : Preliminary studies suggest that the trichloroethylidene group may interact with enzymes involved in metabolic pathways.
- Stability in Biological Systems : The compound's stability allows it to persist in biological systems, which can lead to prolonged effects on cellular functions.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the structural similarities and differences between 1,2-O-(2,2,2-trichloroethylidene)-α-D-glucofuranose and other related compounds:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Chloralose | 15879-93-3 | Known for sedative properties; shares moiety. |
| α-Chloralose | 14798-36-8 | Stereoisomer of chloralose; similar activities. |
| Anhydroglucochloral | 16376-36-6 | Used in pharmacological applications. |
Case Studies
- Photodynamic Therapy : Research has explored the use of chlorin derivatives for photodynamic therapy in cancer treatment, indicating a potential role for trichloroethylidene derivatives in sensitizing tumor cells .
- Aquatic Toxicology : Studies have assessed the environmental impact of chloralose-related compounds on aquatic ecosystems, emphasizing the need for careful handling due to their toxicity .
Q & A
Q. What are the key synthetic routes for 1,2-O-(2,2,2-trichloroethylidene)-α-D-glucofuranose, and how do reaction conditions influence yield and purity?
The compound is synthesized via acetal formation between D-glucose and chloral (trichloroacetaldehyde) under acidic conditions . Critical factors include:
- Temperature control : Reactions are typically conducted at 40–60°C to avoid side reactions like hydrolysis of the trichloroethylidene group.
- Solvent selection : Polar aprotic solvents (e.g., pyridine) stabilize intermediates and enhance regioselectivity .
- Purification : Recrystallization from ethanol/water mixtures removes unreacted chloral and byproducts, achieving >95% purity .
Methodological Insight : Monitor reaction progress via TLC (toluene:methanol, 8:2) and confirm structure using (δ ~97 ppm for CCl resonance) .
Q. How does the trichloroethylidene group influence the compound’s stability and reactivity in glycosylation studies?
The trichloroethylidene group acts as a protecting group for the 1,2-diol of D-glucofuranose, conferring:
- Enhanced stability : Resistance to hydrolysis under basic/neutral conditions due to electron-withdrawing ClC– moiety .
- Steric hindrance : Directs regioselective reactions at C3/C6 positions, critical for synthesizing glycomimetics or nucleotide sugars .
Experimental Design : Compare glycosylation efficiency with/without the protecting group using kinetic studies (e.g., measurements via HPLC) .
Q. What analytical techniques are most effective for characterizing α-chloralose derivatives?
- X-ray crystallography : Resolves stereochemistry and confirms the furanose ring conformation (e.g., chair vs. twist) .
- FTIR spectroscopy : Identifies hydrogen-bonding patterns (e.g., O–H stretching at 3200–3500 cm) in self-assembled systems .
- APCI-MS : Detects fragmentation pathways (e.g., loss of ClC– group at m/z 318 [M+H]) .
Advanced Research Questions
Q. How do solvent polarity and hydrogen-bonding networks affect α-chloralose-based organogel formation?
Studies using nitrobenzene (polar) vs. chlorobenzene (nonpolar) reveal:
- Thermodynamic stability : Higher ΔH values in chlorobenzene (65.0 kJ/mol vs. 50.1 kJ/mol in nitrobenzene) correlate with stronger van der Waals interactions .
- Morphology : Polar solvents produce thinner, rod-like fibers; nonpolar solvents yield thicker, entangled networks .
Methodology : Use temperature-dependent rheology and SEM to link solvent parameters (e.g., Reichardt’s ) to gel microstructure .
Q. What contradictions exist in reported biological activities of α-chloralose, and how can they be resolved?
- Hypnotic vs. toxic effects : Rodent studies show anesthesia at 100 mg/kg but toxicity at >300 mg/kg, suggesting dose-dependent receptor saturation .
- Species specificity : Birds exhibit heightened sensitivity due to metabolic differences (e.g., CYP450 enzyme activity) .
Resolution : Conduct comparative pharmacokinetic studies (e.g., plasma half-life, metabolite profiling) across species using -labeled analogs .
Q. How can computational methods (e.g., DFT) predict the reactivity of α-chloralose derivatives in glycomimetic design?
- Electrostatic potential maps : Highlight nucleophilic sites (e.g., C3-OH) for acylation or alkylation .
- Transition-state modeling : Predicts stereochemical outcomes of Knoevenagel-Doebner reactions (e.g., E/Z selectivity in α,β-unsaturated derivatives) .
Case Study : DFT calculations on 6-O-octanoyl derivatives validate experimental coupling constants ( = 15.6 Hz) .
Q. What role does α-chloralose play in studying carbohydrate-protein interactions, and how can its limitations be addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
